molecular formula C12H20Fe B8074832 Cyclopentane;ethynylcyclopentane;iron

Cyclopentane;ethynylcyclopentane;iron

Cat. No.: B8074832
M. Wt: 220.13 g/mol
InChI Key: WHLDUFCKEYGQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentane;ethynylcyclopentane;iron is a synthetic organometallic complex supplied for research applications in chemistry and materials science. Organoiron compounds are of significant research interest due to their diverse reactivity and utility in catalytic processes, including stereoselective C–H functionalization reactions that construct complex chiral molecules, a cornerstone of modern synthetic methodology . The presence of both cyclopentyl and ethynylcyclopentyl ligands in this complex suggests potential for unique steric and electronic properties at the iron center, which can be exploited to catalyze challenging chemical transformations with high selectivity. This compound is strictly for laboratory research use. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the material safety data sheet (MSDS) and conduct all appropriate safety evaluations prior to handling.

Properties

IUPAC Name

cyclopentane;ethynylcyclopentane;iron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,7H,3-6H2;1-5H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLDUFCKEYGQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1.C1CCCC1.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Fe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Cyclopentane and ethynylcyclopentane undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Halogenation Reagents: Chlorine, bromine.

Major Products

Scientific Research Applications

Organic Synthesis

Cyclopentane Derivatives in Synthesis:
Cyclopentane and its derivatives, such as ethynylcyclopentane, are valuable building blocks in organic synthesis. They are often used in the preparation of complex molecules due to their unique structural properties. The introduction of ethynyl groups enhances the reactivity of cyclopentane derivatives, allowing for various transformations.

Key Reactions:

  • Cycloaddition Reactions: Cyclopentane derivatives can undergo cycloaddition reactions to form larger cyclic structures. For instance, cycloadditions involving alkynes can lead to spirocyclic compounds that exhibit significant biological activity .
  • Palladium-Catalyzed Reactions: Ethynylcyclopentane has been utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex carbon frameworks essential for drug discovery and development .

Catalytic Applications

Iron as a Catalyst:
Iron-based catalysts have gained prominence due to their abundance and low toxicity compared to noble metals. The combination of iron with cyclopentane derivatives has shown promise in various catalytic processes.

Notable Catalytic Processes:

  • C-H Activation: Iron complexes can activate C-H bonds in cyclopentane derivatives, enabling functionalization that is crucial for synthesizing pharmaceuticals .
  • Radical Reactions: Iron catalysts facilitate radical-mediated transformations, which are vital for constructing complex organic molecules. For example, intermolecular radical addition to alkynes has been explored using iron catalysts to generate diverse products .

Materials Science

Development of New Materials:
The unique properties of cyclopentane derivatives make them suitable for developing advanced materials. Their structural versatility allows incorporation into polymers and nanomaterials.

Applications in Nanotechnology:

  • Nanocomposites: Cyclopentane-based compounds can be integrated into nanocomposite materials, enhancing mechanical properties and thermal stability.
  • Electrochemical Applications: Iron-containing polymers derived from cyclopentane derivatives have been investigated for use in batteries and fuel cells due to their conductivity and electrochemical stability .

Case Studies

Case Study 1: Antitumor Activity
A study demonstrated that spirocyclic compounds derived from cyclopentane exhibited significant antiproliferative activity against human tumor cell lines. The synthesis involved a gold-catalyzed cycloaddition of ethynylcyclopentane with isatin-derived ketimines . This highlights the potential of cyclopentane derivatives in medicinal chemistry.

Case Study 2: Iron Biomarkers
Research on iron biomarkers has shown that iron plays a critical role in various biological processes, including erythropoiesis (red blood cell production). The incorporation of iron into organic compounds enhances their biological activity, making them useful in developing diagnostic tools for anemia .

Data Tables

CompoundApplication AreaKey Findings
CyclopentaneOrganic SynthesisBuilding block for complex molecules
EthynylcyclopentaneCatalysisUsed in palladium-catalyzed cross-coupling
Iron (as catalyst)C-H ActivationFacilitates functionalization of cyclopentanes
Iron-based polymersMaterials ScienceEnhances conductivity in electrochemical devices

Comparison with Similar Compounds

Cyclopentane

  • Structure : A saturated five-membered cyclic hydrocarbon (C₅H₁₀) with an envelope-shaped conformation to minimize ring strain .
  • Properties :
    • Boiling point: 49.3°C; melting point: -94.2°C .
    • Low reactivity due to single C–C bonds but undergoes oxidation and halogenation under specific conditions .
    • Biodegradable in anaerobic environments, with degradation rates comparable to cyclohexane and methyl-substituted homologs .
  • Applications :
    • Blowing agent for polyurethane foams (e.g., refrigeration insulation) .
    • Solvent in pharmaceuticals and agrochemicals .
  • Safety : Narcotic at high concentrations; derivatives (e.g., methylcyclopentane) exhibit increased toxicity .

Ethynylcyclopentane

  • Structure : Cyclopentane substituted with an ethynyl (–C≡CH) group, introducing sp-hybridized carbon and linear geometry.
  • Properties :
    • Enhanced reactivity due to the electron-deficient ethynyl group (e.g., participation in click chemistry or hydrogenation).
    • Frontier molecular orbitals (HOMO/LUMO) likely delocalized across the ethynyl-cyclopentane system, similar to unsaturated cyclopentene derivatives .
  • Applications: Potential intermediate in organic synthesis (e.g., pharmaceuticals, polymers). Limited industrial use documented; inferred from substituent effects in related compounds (e.g., cyclopentane rings in benzimidazole inhibitors enhance binding ).

Iron Compounds

  • Structure: Includes coordination complexes (e.g., ferrocene) or organometallic species (e.g., cyclopentyl-iron complexes) .
  • Properties :
    • Magnetic and redox-active due to iron’s d-orbital electrons.
    • Stability influenced by ligand field strength and oxidation state (e.g., Fe²⁺ vs. Fe³⁺).
  • Applications :
    • Catalysts in industrial processes (e.g., Haber-Bosch, polymerization) .
    • Biomedical uses (e.g., iron-porphyrin complexes in hemoglobin).

Comparative Analysis

Structural and Electronic Properties

Property Cyclopentane Ethynylcyclopentane Iron Compounds
Bonding Single C–C bonds (sp³) Ethynyl C≡C (sp) + sp³ Metal-ligand coordination
Ring Strain Minimal (envelope conformation) Increased due to ethynyl substituent N/A
Electron Density Uniform Polarized at ethynyl group Variable (depends on ligands)

Reactivity

Reaction Type Cyclopentane Ethynylcyclopentane Iron Compounds
Combustion Forms resonance-stabilized allyl radicals Likely rapid combustion due to ethynyl group Non-flammable (oxides form at high temps)
Substitution Halogenation under UV light Electrophilic addition at C≡C bond Ligand exchange (e.g., in catalysis)
Biodegradation Rapid in sulfate-rich environments Likely slower (ethynyl group resists cleavage) Depends on solubility (e.g., Fe³⁺ precipitates as hydroxides)

Research Findings

Cyclopentane in Inhibitor Design

  • Cyclopentane rings in benzimidazole-based FabI inhibitors enhance hydrophobic interactions, improving IC₅₀ values (10–70 nM range) compared to cyclohexane derivatives .
  • Substituents on cyclopentane (e.g., methyl groups) optimize steric fit in enzyme active sites .

Ethynyl Substituent Effects

  • Unsaturated cyclopentane derivatives (e.g., cyclopentene) exhibit delocalized HOMO/LUMO orbitals, altering electronic properties critical for QSAR modeling . Ethynyl groups likely amplify these effects.

Iron in Catalysis

  • Iron catalysts in cyclopentadiene synthesis (e.g., dicyclopentadiene production) demonstrate high efficiency under mild conditions .

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